molecular formula C24H20N2O3S B6094382 2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide CAS No. 5999-26-8

2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide

Cat. No.: B6094382
CAS No.: 5999-26-8
M. Wt: 416.5 g/mol
InChI Key: HYWWVVFDSAXEDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide is a complex organic compound characterized by the presence of an oxazole ring, a sulfanyl group, and a methoxyphenyl group

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals. The buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as a 2-aminophenol derivative, with a carboxylic acid or its derivative.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction, where a thiol group reacts with a suitable leaving group on the oxazole ring.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through an amide bond formation reaction, typically involving the reaction of an amine with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological processes, such as enzyme activity or protein interactions.

    Industrial Applications: The compound can be used in the synthesis of other complex molecules or as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The oxazole ring and sulfanyl group can interact with the target molecule through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N,N-diethylethanamine hydrochloride
  • 3-(4,5-Diphenyl-1,3-oxazol-2-yl)propanoic acid
  • 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-(hexyloxy)phenol

Uniqueness

2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide is unique due to the presence of the methoxyphenyl group, which can impart specific electronic and steric properties. This makes it distinct from other similar compounds and can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O3S/c1-28-20-14-12-19(13-15-20)25-21(27)16-30-24-26-22(17-8-4-2-5-9-17)23(29-24)18-10-6-3-7-11-18/h2-15H,16H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYWWVVFDSAXEDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NC(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40362119
Record name 2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40362119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5999-26-8
Record name 2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40362119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.